

An In-Depth Technical Guide to the Spectroscopic Data of 2-Vinylbenzaldehyde

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Compound of Interest

Compound Name: 2-Vinylbenzaldehyde

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This guide provides a comprehensive analysis of the spectroscopic data for **2-vinylbenzaldehyde**, a valuable bifunctional molecule in organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles of spectral interpretation and the rationale behind the experimental methodologies.

Introduction: The Structural Significance of 2-Vinylbenzaldehyde

2-Vinylbenzaldehyde (C_9H_8O , molar mass: 132.16 g/mol) is an aromatic aldehyde distinguished by the presence of a vinyl substituent at the ortho position to the formyl group.^[1] ^[2] This unique arrangement of two reactive functional groups—a conjugated aldehyde and a polymerizable vinyl group—makes it a versatile building block in the synthesis of a variety of complex organic molecules, including indanones and other heterocyclic systems. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide will delve into the characteristic spectral features that define the molecular architecture of **2-vinylbenzaldehyde**.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-vinylbenzaldehyde**, both 1H and ^{13}C NMR provide unambiguous

evidence for its structure.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of **2-vinylbenzaldehyde** is characterized by distinct signals for the aldehydic, vinylic, and aromatic protons. The chemical shifts (δ) are influenced by the electronic environment of each proton, with the electron-withdrawing aldehyde group and the aromatic ring playing significant roles in deshielding nearby protons.

Table 1: ¹H NMR Spectral Data of **2-Vinylbenzaldehyde** (Predicted)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aldehyde-H	9.8 - 10.2	s	-
Vinyl-H α	7.0 - 7.3	dd	$J_{\text{trans}} \approx 17$, $J_{\text{cis}} \approx 11$
Vinyl-H β (trans)	5.7 - 6.0	dd	$J_{\text{trans}} \approx 17$, $J_{\text{gem}} \approx 1$
Vinyl-H β (cis)	5.4 - 5.7	dd	$J_{\text{cis}} \approx 11$, $J_{\text{gem}} \approx 1$
Aromatic-H	7.2 - 7.9	m	-

Note: The predicted values are based on established chemical shift ranges for similar functional groups. Actual experimental values may vary slightly depending on the solvent and instrument frequency.

Interpretation of the ¹H NMR Spectrum:

- Aldehydic Proton: A sharp singlet appearing far downfield (δ 9.8-10.2 ppm) is the hallmark of an aldehydic proton. Its significant deshielding is a direct consequence of the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.
- Vinylic Protons: The three vinylic protons form a complex ABC spin system. The proton on the carbon adjacent to the aromatic ring (H α) typically resonates at a lower field than the terminal methylene protons (H β) due to its proximity to the ring's deshielding zone. The characteristic cis (¹¹ Hz) and trans (¹⁷ Hz) coupling constants between the vinyl protons are

definitive proof of the vinyl group's presence and stereochemistry. A smaller geminal coupling (~1 Hz) is also observed between the two terminal protons.

- **Aromatic Protons:** The four protons on the benzene ring appear as a complex multiplet in the aromatic region (δ 7.2-7.9 ppm). The ortho- and para-protons are generally shifted downfield relative to the meta-protons due to the electron-withdrawing effect of both the aldehyde and vinyl substituents.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their hybridization and electronic environment.

Table 2: ^{13}C NMR Spectral Data of **2-Vinylbenzaldehyde** (Predicted)

Carbon Assignment	Chemical Shift (δ , ppm)
Aldehyde C=O	190 - 195
Aromatic C (ipso, attached to CHO)	135 - 140
Aromatic C (ipso, attached to vinyl)	138 - 143
Aromatic CH	125 - 135
Vinyl =CH	135 - 140
Vinyl =CH ₂	115 - 120

Note: Predicted values are based on typical chemical shifts for substituted benzenes and alkenes.

Interpretation of the ^{13}C NMR Spectrum:

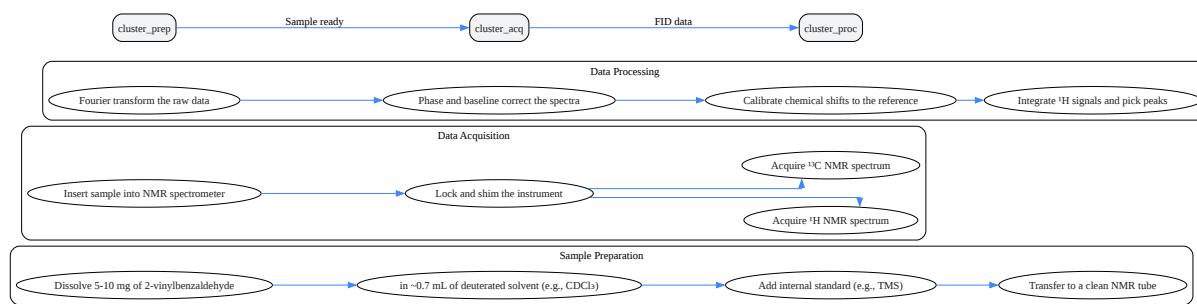
- **Carbonyl Carbon:** The most downfield signal in the spectrum (δ 190-195 ppm) is unequivocally assigned to the aldehydic carbonyl carbon.
- **Aromatic Carbons:** The six aromatic carbons will give rise to four distinct signals due to symmetry. The two ipso-carbons (attached to the substituents) are typically quaternary and

will have lower intensities. Their chemical shifts are influenced by the nature of the attached group. The remaining four aromatic CH carbons will appear in the range of δ 125-135 ppm.

- **Vinylic Carbons:** The two vinylic carbons are clearly distinguishable. The internal methine carbon (=CH) resonates at a lower field (δ 135-140 ppm) compared to the terminal methylene carbon (=CH₂) (δ 115-120 ppm).

Experimental Protocol: NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.



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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-vinylbenzaldehyde** will show characteristic absorption bands for the aldehyde and vinyl groups, as well as the aromatic ring.

Table 3: Key IR Absorption Bands for **2-Vinylbenzaldehyde**

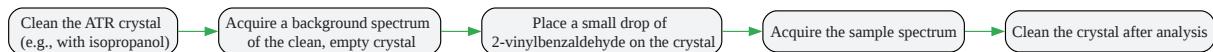
Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080	C-H stretch	Aromatic & Vinyl
~2820, ~2720	C-H stretch (Fermi doublet)	Aldehyde
~1700	C=O stretch	Aldehyde
~1630	C=C stretch	Vinyl
~1600, ~1480	C=C stretch	Aromatic Ring
~990, ~910	C-H bend (out-of-plane)	Vinyl
~750	C-H bend (out-of-plane)	Ortho-disubstituted Aromatic

Interpretation of the IR Spectrum:

- Aldehyde Group: The most prominent feature is the strong C=O stretching vibration around 1700 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde. The presence of a characteristic "Fermi doublet" for the aldehydic C-H stretch at approximately 2820 cm⁻¹ and 2720 cm⁻¹ is a definitive indicator of an aldehyde.
- Vinyl Group: The C=C stretching vibration of the vinyl group appears around 1630 cm⁻¹. The out-of-plane C-H bending vibrations at ~990 cm⁻¹ and ~910 cm⁻¹ are also characteristic of a monosubstituted alkene.
- Aromatic Ring: The C=C stretching vibrations within the aromatic ring are observed as a pair of bands around 1600 cm⁻¹ and 1480 cm⁻¹. The strong absorption around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene ring.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

For a liquid sample like **2-vinylbenzaldehyde**, ATR-FTIR is a rapid and convenient method.



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Caption: Step-by-step protocol for ATR-FTIR analysis of a liquid sample.

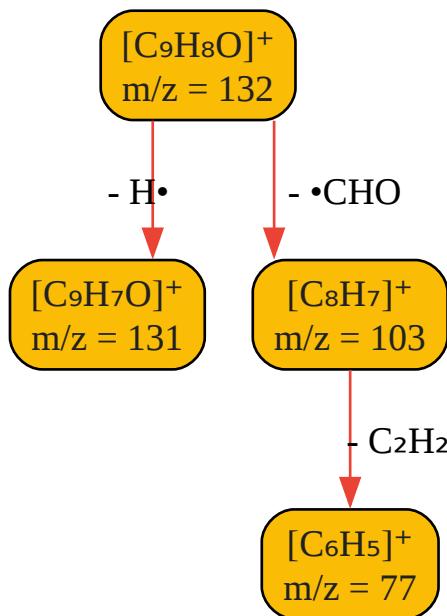
III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For **2-vinylbenzaldehyde**, electron ionization (EI) is a common technique.

Expected Fragmentation Pattern:

The mass spectrum of **2-vinylbenzaldehyde** will show a molecular ion peak ($[M]^+$) at $m/z = 132$, corresponding to its molecular weight.^[1] The fragmentation pattern is dictated by the stability of the resulting ions.

- $[M]^+$ (m/z 132): The molecular ion peak, representing the intact molecule with one electron removed.
- $[M-1]^+$ (m/z 131): Loss of a hydrogen atom, typically the aldehydic hydrogen, to form a stable acylium ion. This is often a prominent peak.
- $[M-29]^+$ (m/z 103): Loss of the formyl radical ($\cdot\text{CHO}$). The resulting C_8H_7^+ ion can rearrange to a stable tropylium-like structure.
- $[M-28]^+$ (m/z 104): Loss of a neutral ethene molecule (C_2H_4) via a retro-Diels-Alder type rearrangement is also a possibility.
- m/z 77: A peak corresponding to the phenyl cation (C_6H_5^+) is common in the mass spectra of benzene derivatives.

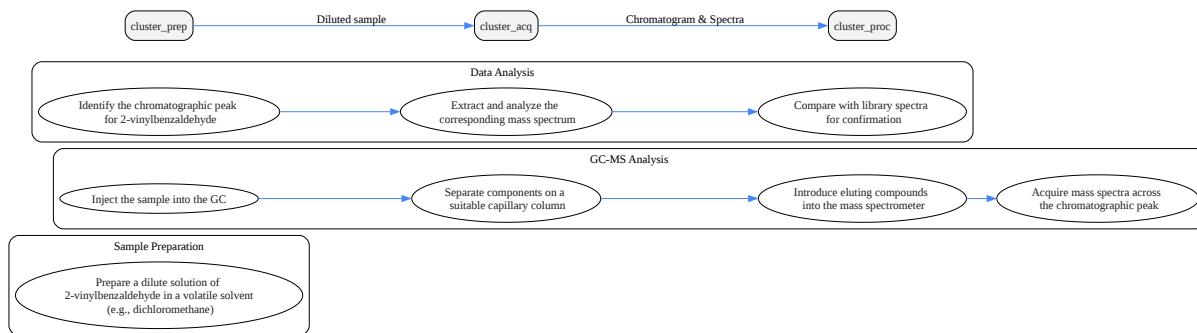


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Caption: A simplified proposed fragmentation pathway for **2-vinylbenzaldehyde** in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like **2-vinylbenzaldehyde**, providing both separation from potential impurities and mass spectral data.

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Caption: General workflow for the GC-MS analysis of **2-vinylbenzaldehyde**.

IV. Synthesis and Purity Considerations

A brief overview of the synthesis of **2-vinylbenzaldehyde** is relevant as potential impurities can interfere with spectroscopic analysis. Common synthetic routes may involve the oxidation of 2-vinylbenzyl alcohol or the formylation of styrene. Impurities arising from these syntheses, such as the starting materials or over-oxidation products (e.g., 2-vinylbenzoic acid), would be readily identifiable by their unique spectroscopic signatures. For instance, 2-vinylbenzoic acid would show a broad O-H stretch in the IR spectrum and a carboxylic acid proton signal in the ¹H NMR spectrum.

Conclusion

The combination of NMR, IR, and MS provides a complete spectroscopic profile of **2-vinylbenzaldehyde**. The key identifying features are the downfield aldehyde proton in the ¹H NMR, the carbonyl carbon in the ¹³C NMR, the strong C=O and characteristic aldehydic C-H stretches in the IR spectrum, and the molecular ion peak with its predictable fragmentation pattern in the mass spectrum. This guide provides the foundational knowledge for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

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